molecular formula C15H12BrIN2O3 B6074470 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B6074470
M. Wt: 475.08 g/mol
InChI Key: RIQMAEJWSXOWLD-QGMBQPNBSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, formed by the condensation of an aldehyde or ketone with a primary amine

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIN2O3/c16-11-6-10(13(20)12(17)7-11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMAEJWSXOWLD-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the C=N double bond, converting it to a secondary amine.

    Substitution: Halogen atoms (bromine and iodine) on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with DNA, leading to potential anticancer effects. Additionally, the presence of halogen atoms may enhance its ability to penetrate cell membranes and exert antimicrobial effects .

Comparison with Similar Compounds

Comparison: N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the Schiff base structure may enhance its potential as a therapeutic agent compared to similar compounds that lack these features.

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